N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrofuran moiety in this compound further enhances its biological significance, as nitrofuran derivatives are known for their antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Compounds with an indazole moiety have been found to interact with a variety of targets, including theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .
Mode of Action
Indazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and tissue remodeling, suggesting that the compound may affect these pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
This compound, like many others with an indazole moiety, shows promise in a variety of therapeutic applications due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The nitrofuran moiety can be introduced through nitration and subsequent amide formation reactions . The reaction conditions often involve the use of transition metal catalysts and solvents such as dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted indazole compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and nitrofuran derivatives, such as:
- N-(1H-indazol-6-yl)-1H-benzo[d]imidazole
- 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole
- 5-nitrofuran-2-carboxylic acid derivatives .
Uniqueness
N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of the indazole and nitrofuran moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTPGPZINTXOQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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